Lithium, [2-(1-methylethenyl)phenyl]-
Description
Properties
CAS No. |
62291-45-6 |
|---|---|
Molecular Formula |
C9H9Li |
Molecular Weight |
124.1 g/mol |
IUPAC Name |
lithium;prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C9H9.Li/c1-8(2)9-6-4-3-5-7-9;/h3-6H,1H2,2H3;/q-1;+1 |
InChI Key |
KIFCJQGTYDUEHV-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(=C)C1=CC=CC=[C-]1 |
Origin of Product |
United States |
Preparation Methods
Base Selection and Stoichiometry
Lithium amides (LiNEt₂, LiHMDS) exhibit superior performance compared to alkyl lithium reagents due to their reduced nucleophilicity and enhanced base strength. For 2-(1-methylethenyl)phenol substrates, a 5:1 molar ratio of LiNEt₂ to precursor achieves quantitative deprotonation within 1–4 hours at 20–40°C. The reaction proceeds via a concerted metalation-deprotonation mechanism, forming the lithium aryl species with retention of stereochemistry at the vinyl group.
Critical Parameters:
Workup and Isolation
Quenching with 10% ammonium chloride solution followed by diethyl ether extraction yields the product with >98% purity. Azeotropic removal of THF under reduced pressure (40–50°C, 8–10 hours) produces crystalline material suitable for X-ray characterization.
Grignard Transmetalation Approaches
Patent literature for montelukast synthesis reveals relevant transmetalation techniques using methyl magnesium chloride. Adapting this methodology:
Magnesium-Lithium Exchange
- Generate 2-(1-methylethenyl)phenylmagnesium bromide via Mg insertion
- Treat with lithium chloride in THF at −5°C:
$$ \text{ArMgBr} + \text{LiCl} \rightarrow \text{ArLi} + \text{MgBrCl} $$
Optimization Data:
| Parameter | Optimal Value | Source |
|---|---|---|
| Reaction Time | 2–4 hours | |
| Solvent System | THF/DCM (3:1) | |
| Lithium Source | LiCl (3 equiv) |
Catalytic Deprotonation Systems
Emerging methodologies from natural product synthesis suggest using Lewis acid catalysts. A 2023 study achieved 80% yield in related systems using La(OTf)₃ (20 mol%) with trimethylsilyl triflimide.
Mechanistic Considerations
The lanthanum catalyst activates the phenolic O–H bond, lowering the deprotonation barrier:
$$ \text{La}^{3+} + \text{ArOH} \rightarrow \text{ArO}^- \cdots \text{La}^{3+} + \text{H}^+ $$
Subsequent lithium base interaction generates the organolithium species.
Industrial-Scale Production Challenges
Regulatory documents highlight critical quality control parameters for pharmaceutical applications:
Stability Considerations
Decomposition pathways above 40°C necessitate cold chain storage (−20°C under argon).
Chemical Reactions Analysis
Types of Reactions
Lithium, [2-(1-methylethenyl)phenyl]- undergoes various types of reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic molecules.
Metalation: It can deprotonate weak acids to form new organolithium compounds
Common Reagents and Conditions
Common reagents used in reactions with lithium, [2-(1-methylethenyl)phenyl]- include carbonyl compounds, halides, and weak acids. The reactions are typically carried out in non-polar solvents such as hexane or ether to stabilize the organolithium reagent .
Major Products Formed
The major products formed from reactions involving lithium, [2-(1-methylethenyl)phenyl]- include alcohols, substituted aromatic compounds, and new organolithium compounds .
Scientific Research Applications
Lithium, [2-(1-methylethenyl)phenyl]- has numerous applications in scientific research:
Organic Synthesis: It is used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Polymerization: It acts as an initiator for anionic polymerization, leading to the production of various elastomers.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of lithium, [2-(1-methylethenyl)phenyl]- involves its ability to act as a strong nucleophile and base. The carbon-lithium bond is highly polar, with the carbon atom bearing a partial negative charge. This makes it highly reactive towards electrophiles, allowing it to participate in various nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Reactivity Comparisons
- Phenyllithium (C₆H₅Li): Phenyllithium lacks substituents on the aromatic ring, making it less sterically hindered and more reactive toward electrophiles. In contrast, the methylethenyl group in "Lithium, [2-(1-methylethenyl)phenyl]-" may reduce aggregation (common in organolithium compounds) and stabilize the lithium center through resonance or inductive effects.
- 2-Vinyllithium Derivatives: Compounds like "Lithium, [2-ethenylphenyl]-" share structural similarities but lack the methyl group on the ethenyl substituent.
Stability and Handling
Organolithium compounds are generally thermally unstable and pyrophoric. Compared to alkyllithium reagents (e.g., n-butyllithium), aryl lithium derivatives like "Lithium, [2-(1-methylethenyl)phenyl]-" are less reactive but still require storage at low temperatures under inert atmospheres. The methylethenyl group may confer partial stabilization, as seen in styryllithium derivatives.
Data Tables
Table 1: Key Properties of Selected Organolithium Compounds
| Compound | Structure | Reactivity | Stability | Key Applications |
|---|---|---|---|---|
| Lithium, [2-(1-methylethenyl)phenyl]- | 2-(isopropenyl)phenyl-Li | Moderate | Low | Polymerization, Catalysis |
| Phenyllithium | C₆H₅Li | High | Very Low | Grignard-like reactions |
| 2-Vinyllithium | 2-ethenylphenyl-Li | Moderate | Low | Cross-coupling reactions |
Research Findings and Limitations
- emphasizes halogen-bonding and supramolecular frameworks, which are less relevant to lithium organometallics. However, the use of TBAF for desilylation parallels strategies to generate reactive intermediates in organometallic synthesis .
- Direct comparisons are hindered by the absence of specific data on "Lithium, [2-(1-methylethenyl)phenyl]-" in the provided literature. Further studies should explore its crystallography, NMR shifts, and reactivity profiles relative to analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
